![molecular formula C16H12Cl3F3N4O B2593535 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone CAS No. 1022714-89-1](/img/structure/B2593535.png)
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a pyridinyl group, a piperazinyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 394.23 . Its IUPAC name is 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-3-pyridinamine hydrochloride .Scientific Research Applications
Structural and Chemical Analysis
Synthesis and Antimicrobial Activity : The compound has been utilized in the synthesis of new pyridine derivatives, particularly as part of a broader group of compounds with variable antimicrobial activity against bacteria and fungi. This includes the creation of 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones and related structures, with their antimicrobial efficacy being assessed in vitro (Patel, Agravat, & Shaikh, 2011).
Structural Characterization : The structural features of related compounds, such as 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, have been detailed. This compound is identified as a side product in the synthesis of benzothiazinone, a class of new anti-tuberculosis drug candidates, highlighting its relevance in the development of pharmaceutical agents (Eckhardt et al., 2020).
Drug Synthesis and Pharmacokinetics : Detailed studies have been conducted on the synthesis and pharmacokinetic behavior of structurally similar compounds. For instance, the synthesis and evaluation of dipeptidyl peptidase inhibitors, crucial for the treatment of conditions like type 2 diabetes, involve compounds with a related chemical structure, indicating the chemical's relevance in the creation of therapeutic agents (Sharma et al., 2012).
Crystal and Molecular Structure Analysis : Studies have also focused on the crystal and molecular structure of compounds with a similar chemical makeup, providing insights into the physical and chemical properties crucial for their application in drug design and synthesis (Georges et al., 1989).
Safety And Hazards
Future Directions
The compound has shown promise as a potential antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus . Future research could explore its potential applications in treating bacterial infections, as well as further optimizing its chemical structure for increased potency and selectivity .
properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O/c17-11-5-9(7-23-13(11)19)15(27)26-3-1-25(2-4-26)14-12(18)6-10(8-24-14)16(20,21)22/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFWTYCNZBASIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)
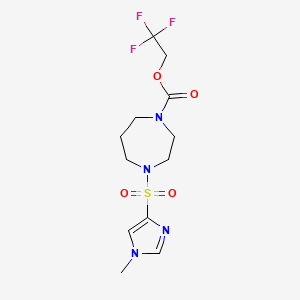
![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)
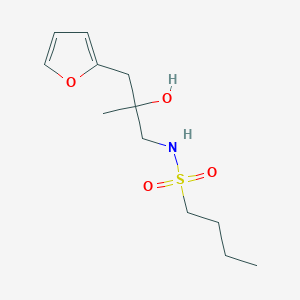
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)
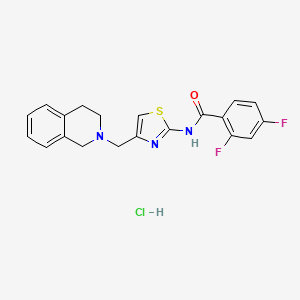
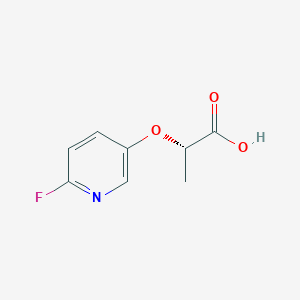
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2593465.png)
![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)
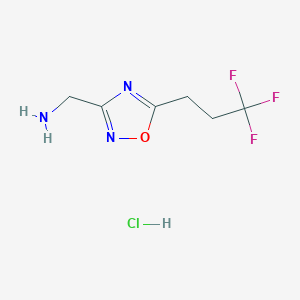
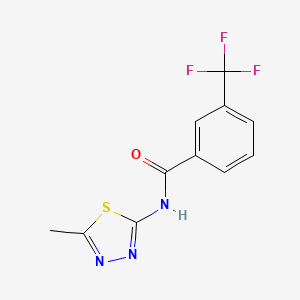
![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)
![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)
![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)